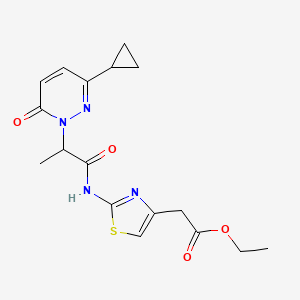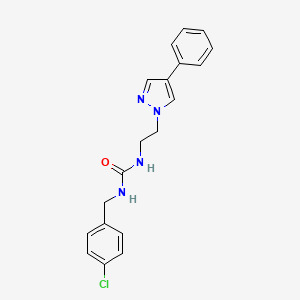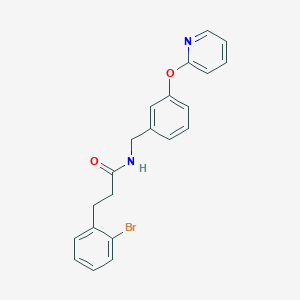![molecular formula C15H24BNO3 B2995045 [3-(dibutylcarbamoyl)phenyl]boronic Acid CAS No. 397843-72-0](/img/structure/B2995045.png)
[3-(dibutylcarbamoyl)phenyl]boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(dibutylcarbamoyl)phenyl]boronic Acid” is a boronic acid derivative. Boronic acids are known to interact with various carbohydrates, making them useful in various sensing applications . They are also used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids can be synthesized using a variety of methods. One common method involves the Suzuki–Miyaura cross-coupling reaction, which combines a boronic acid with an aryl halide in the presence of a palladium catalyst . This reaction is mild and functional group tolerant, making it a popular choice for the synthesis of boronic acids .Molecular Structure Analysis
The molecular formula of “[3-(dibutylcarbamoyl)phenyl]boronic Acid” is C15H24BNO3 . The average mass is 277.167 Da and the monoisotopic mass is 277.184937 Da .Chemical Reactions Analysis
Boronic acids are known to participate in a variety of chemical reactions. They are often used in Suzuki–Miyaura cross-coupling reactions, which involve the formation of a carbon-carbon bond between a boronic acid and an aryl halide . Other reactions involving boronic acids include the Petasis reaction, Chan-Lam coupling, and Liebeskind-Srogl coupling .Wissenschaftliche Forschungsanwendungen
Optical Modulation and Saccharide Recognition
Phenyl boronic acids, including derivatives similar to "[3-(dibutylcarbamoyl)phenyl]boronic Acid," have been explored for their unique optical properties and saccharide recognition capabilities. For instance, a study demonstrated how phenyl boronic acids conjugated to polyethylene glycol can quench the near-infrared fluorescence of single-walled carbon nanotubes in response to saccharide binding, showcasing their potential in optical sensing technologies (Mu et al., 2012).
Bacteria Detection
Boronic acids' ability to reversibly bind to diols has been utilized in the detection of bacteria, exploiting the affinity binding reaction with diol-groups on bacterial cell walls. This method, employing 3-aminophenylboronic acid, illustrates the use of boronic acids in developing biosensors for microbial detection in various water types, indicating their importance in environmental monitoring and public health (Wannapob et al., 2010).
Anion Recognition
The study of arylboronic acids' interaction with anions has revealed their dual behavior as Brønsted and Lewis acid type receptors, depending on the anion type. This characteristic enables their application in sensing technologies, particularly for detecting zwitterions of amino acids and specific anions like acetate, showcasing the versatility of boronic acids in chemical sensing applications (Martínez-Aguirre & Yatsimirsky, 2015).
Organic Room-Temperature Phosphorescent (RTP) Materials
The cyclic esterification of aryl boronic acids has been found to be an effective strategy for screening organic room-temperature phosphorescent and mechanoluminescent materials, indicating their potential in developing new materials with unique optical properties (Zhang et al., 2018).
Drug Delivery
Boronic acids are increasingly being incorporated into nanomaterials for drug delivery, exploiting their stimuli-responsive behavior and targeting capabilities. The unique chemistry of boronic acids allows for the design of drug delivery systems that can selectively release drugs in response to biological stimuli, such as pH changes or the presence of specific biomolecules, enhancing the efficiency and specificity of therapeutic interventions (Stubelius et al., 2019).
Wirkmechanismus
Target of Action
The primary target of [3-(dibutylcarbamoyl)phenyl]boronic Acid, also known as Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-, is the palladium (II) complex . This compound is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is a critical process in organic synthesis, enabling the creation of complex organic molecules from simpler precursors .
Action Environment
The action of [3-(dibutylcarbamoyl)phenyl]boronic Acid is influenced by the reaction conditions. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The compound’s stability, ease of preparation, and environmentally friendly nature also contribute to its efficacy .
Safety and Hazards
Zukünftige Richtungen
Boronic acids have been increasingly studied in medicinal chemistry due to their unique properties. They have been used in the development of anticancer, antibacterial, and antiviral agents, as well as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . This suggests that boronic acids, including “[3-(dibutylcarbamoyl)phenyl]boronic Acid”, may have promising applications in the development of new drugs .
Eigenschaften
IUPAC Name |
[3-(dibutylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3/c1-3-5-10-17(11-6-4-2)15(18)13-8-7-9-14(12-13)16(19)20/h7-9,12,19-20H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUNTIZOTIFCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(CCCC)CCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2994964.png)



![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2994971.png)
![1-(4-fluorobenzyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2994972.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2994975.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B2994977.png)



![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2994985.png)